

Unveiling Chloralodol: A Technical Primer on its Discovery and Initial Pharmacological Profile

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Compound of Interest

Compound Name: Chloralodol

Cat. No.: B1668634

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Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of **Chloralodol**, a sedative-hypnotic agent. Synthesized as a derivative of chloral hydrate, **Chloralodol** was developed to offer a therapeutic alternative with an improved tolerance profile. This document details its chemical properties, mechanism of action, and the early-stage pharmacological data that defined its profile as a central nervous system depressant. All quantitative data from seminal studies are presented in tabular format for clarity and comparative analysis. Detailed experimental methodologies are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the underlying scientific principles.

Introduction

Chloralodol, chemically known as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, emerged from the mid-20th-century pursuit of safer and better-tolerated hypnotic agents.^[1] As a derivative of chloral hydrate, a compound with a long history of use as a sedative, **Chloralodol** was designed to mitigate the gastric irritation and other side effects associated with its parent compound.^[1] This was achieved through its formulation as a prodrug, which undergoes slower hydrolysis in the body to release the active metabolite, trichloroethanol.^[1] This guide delves into the foundational research that first described the synthesis and

pharmacological properties of this compound, providing a technical foundation for professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

Chloralodol, also known by its synonym Chlorhexadol, is a complex alcohol. Its chemical structure features a chloral moiety linked to a methylpentanol backbone.

Table 1: Chemical and Physical Properties of **Chloralodol**

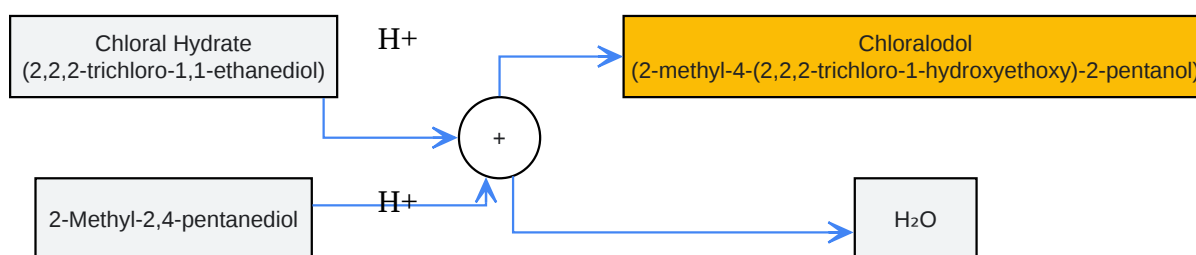
Property	Value	Reference
Chemical Name	2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol	[1]
Synonyms	Chlorhexadol	[1]
Molecular Formula	C ₈ H ₁₅ Cl ₃ O ₃	[1]
Molecular Weight	265.56 g/mol	
CAS Number	3563-58-4	
Physical Form	Not specified in initial reports	
Solubility	Not specified in initial reports	

Synthesis

The initial synthesis of **Chloralodol**, as investigated by Condouris and Bonnycastle in 1961, involved the reaction of chloral hydrate with 2-methyl-2,4-pentanediol. While the seminal publication does not provide a detailed, step-by-step synthesis protocol, the fundamental reaction is understood to be a hemiacetal formation.

General Synthetic Scheme

The synthesis can be conceptually understood as the acid-catalyzed reaction between the aldehyde group of chloral (in equilibrium with chloral hydrate) and one of the hydroxyl groups of 2-methyl-2,4-pentanediol.



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Figure 1: Conceptual synthesis of **Chloralodol**.

Initial Pharmacological Characterization

The primary pharmacological investigations of **Chloralodol** were conducted to determine its hypnotic and sedative properties, toxicity, and mechanism of action, largely in comparison to its parent compound, chloral hydrate.

Experimental Protocols

The foundational studies, as reported by Condouris and Bonnycastle, utilized animal models to assess the pharmacological profile of **Chloralodol**.

The hypnotic activity, defined as the dose required to induce sleep in 50% of the test subjects (ED₅₀), was determined in mice.

- Animal Model: Male albino mice.
- Drug Administration: Oral (p.o.) administration of **Chloralodol** suspended in a suitable vehicle.
- Endpoint: Loss of the righting reflex, where the animal is unable to return to an upright position when placed on its back.
- Procedure:
 - Groups of mice were administered graded doses of **Chloralodol**.

- Each animal was observed for the presence or absence of the righting reflex at specified time points post-administration.
- The percentage of animals in each group exhibiting hypnosis was recorded.
- The ED₅₀ was calculated using a probit analysis or a similar statistical method.

The acute toxicity, or the dose causing mortality in 50% of the animals (LD₅₀), was also determined in mice.

- Animal Model: Male albino mice.
- Drug Administration: Oral (p.o.) administration of **Chloralodol**.
- Observation Period: Typically 24 to 72 hours.
- Procedure:
 - Groups of mice were administered single, graded doses of **Chloralodol**.
 - The number of mortalities in each group was recorded over the observation period.
 - The LD₅₀ was calculated using a recognized statistical method, such as the Miller-Tainter method.[\[2\]](#)

Quantitative Data

The initial pharmacological studies yielded the following quantitative data for **Chloralodol** in mice.

Table 2: Acute Toxicity and Hypnotic Potency of **Chloralodol** in Mice

Parameter	Route	Value (mg/kg)	95% Confidence Limits	Reference
LD ₅₀	Oral	1400	1250 - 1568	[1]
ED ₅₀ (Hypnosis)	Oral	280	248 - 316	[1]

Therapeutic Index

The therapeutic index (TI), a measure of the relative safety of a drug, is calculated as the ratio of the LD₅₀ to the ED₅₀.

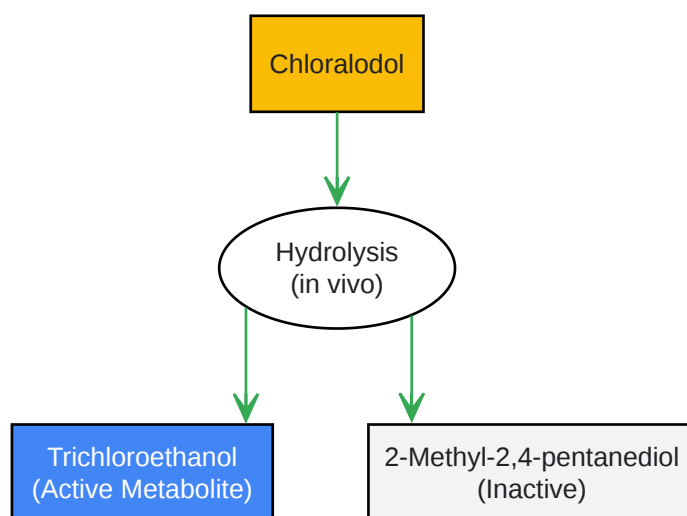
- Therapeutic Index (TI) = LD₅₀ / ED₅₀ = 1400 / 280 = 5.0

A higher therapeutic index suggests a wider margin of safety between the effective and toxic doses.

Mechanism of Action

Chloralodol itself is pharmacologically inactive. Its therapeutic effects are attributable to its in vivo hydrolysis to trichloroethanol, the same active metabolite as chloral hydrate.

Metabolic Pathway

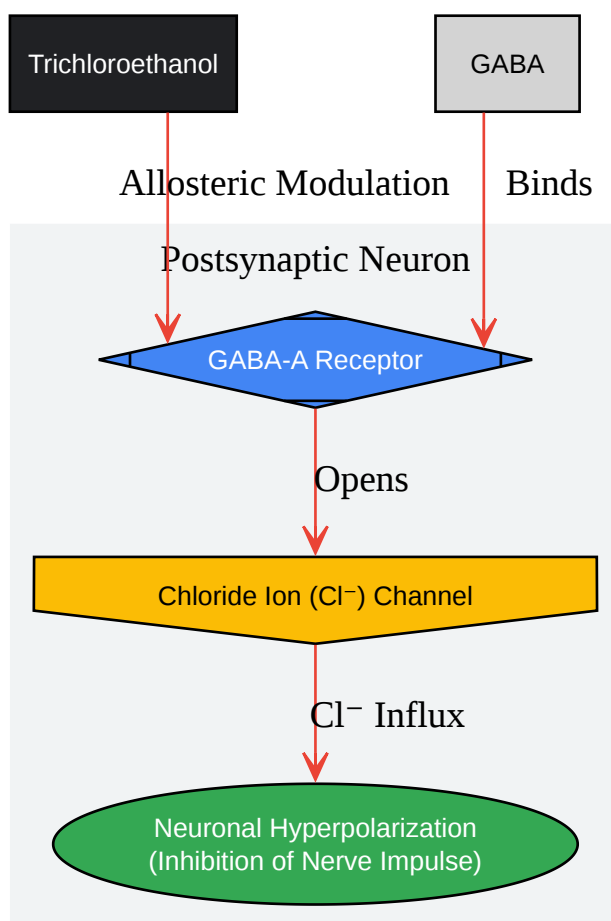


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Figure 2: Metabolic activation of **Chloralodol**.

Signaling Pathway

Trichloroethanol exerts its sedative and hypnotic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system. This is the primary mechanism shared with benzodiazepines and barbiturates.



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